N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

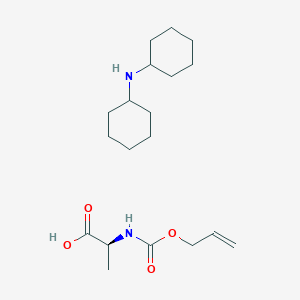

N-Cyclohexylcyclohexanamine, also known as CHC or PCE, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders.

Aplicaciones Científicas De Investigación

Analytical Toxicology

N-Cyclohexylcyclohexanamine, along with other psychoactive arylcyclohexylamines, has been characterized and analyzed for its presence in biological matrices. A study by De Paoli et al. (2013) developed a robust method using liquid chromatography and mass spectrometry for the qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor. This research underscores the importance of these substances in forensic toxicology and drug monitoring programs (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Chemical Synthesis

Research on enaminoketones by Jirkovsky (1974) contributed to the understanding of N-substituted 3-amino-2-cyclohexen-1-ones and their reactivity. This work explored their halogenation and reaction with phenyl isocyanates, highlighting the versatile chemistry of cyclohexanamine derivatives in synthesizing potentially pharmacologically active compounds (Jirkovsky, 1974).

Drug Design

Lecinska et al. (2010) described the synthesis of enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides via a Ugi reaction followed by Staudinger/aza-Wittig cyclization. These compounds show potential for new drug designs, showcasing the application of cyclohexylamine derivatives in medicinal chemistry (Lecinska, Corres, Moreno, García-Valverde, Marcaccini, & Torroba, 2010).

Biochemical Pharmacology

The metabolism of cyclohexylamine in humans and animals has been extensively studied, providing insights into its biotransformation and potential impacts on health. Research by Renwick and Williams (1972) identified several metabolites of cyclohexylamine, contributing to the understanding of its pharmacokinetics and toxicology (Renwick & Williams, 1972).

Catalysis and Organic Synthesis

Studies have also explored the use of cyclohexanamine derivatives in catalysis and organic synthesis. For example, research on the hydrodeoxygenation of lignin-derived phenols to cyclohexanols over Co-based catalysts by Liu et al. (2017) highlights the application of these compounds in producing valuable industrial chemicals (Liu, Jia, Xu, Zhang, & Fu, 2017).

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C7H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-4-12-7(11)8-5(2)6(9)10/h11-13H,1-10H2;3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t;5-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDONTOVXUGLIK-ZSCHJXSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583397 |

Source

|

| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid | |

CAS RN |

115491-98-0 |

Source

|

| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)

![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)